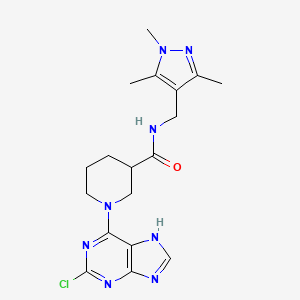
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features both benzimidazole and isoindole moieties These structures are known for their significant biological activities and are often found in pharmaceutical compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The isoindole moiety can be prepared from phthalic anhydride and ammonia, followed by cyclization.
The final step involves coupling the benzimidazole and isoindole derivatives through a condensation reaction. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The benzimidazole and isoindole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the benzimidazole and isoindole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s benzimidazole and isoindole moieties are known for their antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent against various diseases.
Medicine
In medicine, derivatives of this compound could be developed as drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
作用机制
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to DNA or proteins, inhibiting their function, while the isoindole moiety can interact with cellular membranes, affecting cell signaling pathways.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Isoindole derivatives: Used in the synthesis of dyes and pigments, and also exhibit biological activities.
Uniqueness
What sets N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide apart is the combination of both benzimidazole and isoindole moieties in a single molecule. This dual functionality can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H16N4O2/c23-16(21-18-19-14-7-3-4-8-15(14)20-18)9-10-22-11-12-5-1-2-6-13(12)17(22)24/h1-8H,9-11H2,(H2,19,20,21,23) |
InChI 键 |
XDXVXYIDCLROMI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12157926.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12157930.png)
![N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12157943.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157944.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12157951.png)
![3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12157955.png)
![N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12157959.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12157970.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide](/img/structure/B12157994.png)

![N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B12158015.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12158020.png)

